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Compound of Interest

Compound Name: 2-(3-Bromofuran-2-yl)acetic acid

Cat. No.: B12878054

Get Quote

In the landscape of modern drug discovery, particularly for metabolic diseases, the furan acetic

acid scaffold has emerged as a cornerstone for the development of potent and selective

therapeutic agents. 2-(3-Bromofuran-2-yl)acetic acid represents a key intermediate and

structural motif within this class, primarily recognized for its role in the synthesis of agonists for

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).

GPR40 is a receptor of significant interest for the treatment of type 2 diabetes mellitus (T2DM).

[1][2][3] It is highly expressed in pancreatic β-cells and responds to medium and long-chain

free fatty acids (FFAs).[4][5] Upon activation, GPR40 potentiates glucose-stimulated insulin

secretion (GSIS).[4][6] This glucose-dependent mechanism is of profound therapeutic value, as

it promises to enhance insulin release only in the presence of high blood glucose, thereby

minimizing the risk of hypoglycemia—a significant side effect associated with many traditional

insulin secretagogues.[3][7] The 3-bromofuran moiety offers a versatile handle for synthetic

elaboration, allowing for the strategic modification and optimization of lead compounds to

improve potency, selectivity, and pharmacokinetic profiles. This guide provides a

comprehensive technical overview of 2-(3-Bromofuran-2-yl)acetic acid, from its fundamental

properties to its synthesis and critical role in the development of next-generation antidiabetic

agents.
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Compound Identification and Physicochemical
Properties
Accurate identification of a chemical entity is paramount for research and development. While

specific experimental data for 2-(3-Bromofuran-2-yl)acetic acid is not widely published, its

core identifiers and calculated properties are summarized below.

Identifier Value Source/Method

CAS Number 1341959-72-5 Commercial Supplier Data

Molecular Formula C₆H₅BrO₃ Calculated

Molecular Weight 205.01 g/mol Calculated

IUPAC Name
2-(3-Bromofuran-2-yl)acetic

acid
IUPAC Nomenclature

SMILES O=C(O)CC1=C(Br)C=CO1 ---

InChI Key (Predicted) ---

Synthetic Pathways and Methodologies
The synthesis of 2-(3-Bromofuran-2-yl)acetic acid is not explicitly detailed in readily available

literature. However, a plausible and efficient synthetic route can be constructed based on

established organic chemistry principles and published syntheses of analogous furan-2-acetic

acid derivatives. A common strategy involves the elaboration of a pre-formed 3-bromofuran

ring.

Proposed Synthetic Workflow
A logical approach involves a two-step process starting from the commercially available 3-

bromofuran:

Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the furan ring.

Willgerodt-Kindler Reaction followed by Hydrolysis: Conversion of the 2-acetyl group into the

desired acetic acid moiety.
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The workflow is visualized in the diagram below.

Step 1: Friedel-Crafts Acylation

Step 2: Willgerodt-Kindler / Hydrolysis
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Caption: Proposed two-step synthesis of 2-(3-Bromofuran-2-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on similar transformations.[8]

Researchers should perform small-scale trials to optimize reaction conditions.

Part 1: Synthesis of 2-Acetyl-3-bromofuran

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet, add 3-bromofuran (1.0 eq). Dissolve in a suitable

anhydrous solvent (e.g., dichloromethane).

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of Reagents: Slowly add acetic anhydride (1.1 eq) to the solution. Follow with the

dropwise addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.1

eq), while maintaining the temperature at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-

water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers,

wash with saturated sodium bicarbonate solution and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product via column chromatography on silica gel to

yield 2-acetyl-3-bromofuran.[9]

Part 2: Synthesis of 2-(3-Bromofuran-2-yl)acetic acid

Reaction Setup: In a round-bottom flask, combine 2-acetyl-3-bromofuran (1.0 eq), elemental

sulfur (2.5 eq), and morpholine (3.0 eq).

Heating: Heat the mixture to reflux (typically 120-140 °C) for 6-12 hours. The reaction should

be performed in a well-ventilated fume hood due to the evolution of hydrogen sulfide.
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Formation of Thioamide: After cooling, the intermediate thioamide can be isolated or, more

conveniently, hydrolyzed directly.

Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., 50%) or sodium hydroxide to the

reaction mixture and heat to reflux until TLC analysis indicates the complete consumption of

the intermediate.

Workup: Cool the reaction mixture and extract with a suitable solvent like ethyl acetate. If

acidic hydrolysis was used, first neutralize the solution. If basic hydrolysis was used, acidify

the aqueous layer with HCl to precipitate the carboxylic acid before extraction.

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude 2-(3-Bromofuran-2-yl)acetic
acid can be purified by recrystallization.

Application in Drug Development: Targeting the
GPR40/FFA1 Receptor
The primary application for scaffolds like 2-(3-Bromofuran-2-yl)acetic acid is in the design of

GPR40 agonists.[5] These agonists are being developed as a new class of oral anti-diabetic

drugs.

Mechanism of Action
The GPR40 receptor is a key regulator of insulin secretion. Its activation by FFAs or synthetic

agonists initiates a Gq-protein-coupled signaling cascade.

Ligand Binding: An agonist binds to the GPR40 receptor on the surface of pancreatic β-cells.

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the

Gαq subunit.

PLC Activation: The Gαq subunit activates phospholipase C (PLC).

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the

release of stored Ca²⁺ into the cytoplasm.

Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a primary

trigger for the fusion of insulin-containing granules with the cell membrane, leading to insulin

secretion.

This pathway is synergistic with the primary glucose metabolism pathway, meaning it only

significantly amplifies insulin secretion when glucose levels are already elevated, providing a

built-in safety mechanism against hypoglycemia.[3][4]
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Caption: Simplified GPR40/FFA1 signaling pathway in pancreatic β-cells.

Challenges and Optimization
While promising, the development of GPR40 agonists has faced challenges, notably

hepatotoxicity observed in some clinical candidates like TAK-875.[4][6] This has been attributed

in part to the high lipophilicity of early compounds and the formation of reactive metabolites.[6]

The 2-(3-Bromofuran-2-yl)acetic acid scaffold offers a platform for medicinal chemists to

address these issues by:
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Modulating Lipophilicity: Introducing polar groups or altering substituents on the furan ring.

Blocking Metabolic Sites: Strategically placing substituents to prevent the formation of toxic

metabolites.

Improving Selectivity: Fine-tuning the structure to enhance binding affinity for GPR40 over

other receptors.

Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 2-(3-Bromofuran-2-yl)acetic acid.

Therefore, a conservative approach to handling is required, based on the known hazards of its

structural components: bromofurans and carboxylic acids.

Hazard Classification (Inferred):

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

Skin Corrosion/Irritation: Expected to cause skin irritation.[10][11][12]

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[10][11][12]

Respiratory Irritation: May cause respiratory irritation.[12][13]

Handling:

Use only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.

Avoid breathing dust, fumes, or vapors.[10]

Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and bases.

First Aid Measures (General Guidance):

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

[12]

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[12]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Disclaimer: The safety information provided is inferred from related chemical structures and is

not a substitute for a formal hazard assessment. Always consult a comprehensive SDS for the

specific reagents used in synthesis and handle the final compound with appropriate caution.

Conclusion
2-(3-Bromofuran-2-yl)acetic acid stands as a valuable building block in medicinal chemistry,

offering a synthetically tractable scaffold for the development of novel GPR40/FFA1 agonists.

Its utility lies in the unique electronic properties of the furan ring and the strategic placement of

the bromine atom, which allows for diverse chemical modifications. As researchers continue to

pursue safer and more effective treatments for type 2 diabetes, the intelligent design of

molecules derived from this core structure will undoubtedly play a crucial role in advancing the

field. A thorough understanding of its synthesis, properties, and the biological pathways it

targets is essential for any scientist working at the forefront of metabolic drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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